2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine, also known as 2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine, is a heterocyclic compound that combines a pyridine ring with a thiazole structure. This compound is characterized by its unique molecular framework which allows for various chemical interactions and biological activities. It is classified under the category of organic compounds, specifically as an amine due to the presence of the ethanamine group.
The compound belongs to the class of heterocyclic amines, which are organic compounds containing nitrogen atoms within their ring structures. It is further classified as an aminothiazole derivative, which is significant for its biological activities.
The synthesis of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves two main steps:
Industrial production may utilize continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
The molecular structure of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine can be represented by its International Union of Pure and Applied Chemistry name and its structural formula:
The compound has distinct properties due to its heterocyclic nature, which influences its reactivity and interaction with biological targets.
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 1, leading to reduced cell proliferation and apoptosis in cancer cells. Additionally, it may bind to DNA and interfere with topoisomerase II activity, resulting in DNA double-strand breaks and cell cycle arrest .
The compound exhibits typical physical properties associated with heterocyclic amines:
Key chemical properties include:
The compound's log P value (ALogP) is approximately 0.9, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine has several applications across different fields:
This compound's diverse applications highlight its significance in both research and industrial contexts.
The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry, characterized by a five-membered ring containing sulfur and nitrogen atoms. This structure imparts high in vivo stability, metabolic resistance, and versatile non-covalent interactions critical for target binding. The sulfur atom enhances lipophilicity and membrane permeability, while the endocyclic nitrogen participates in hydrogen bonding with biological targets [1] [6]. Thiazole-containing drugs such as sulfathiazole (antibacterial) and dasatinib (anticancer) exploit these properties for broad bioactivity. Structurally, the thiazole's π-deficient nature enables stacking interactions with aromatic residues in enzyme binding pockets, and its C2/C4 positions serve as modifiable sites for structure-activity relationship (SAR) optimization [6] [7].
Pyridine, a six-membered nitrogen heterocycle, contributes complementary pharmacophoric features. Its basic nitrogen (pKa ~5.2) improves aqueous solubility via salt formation and facilitates hydrogen bonding. Pyridine's aromatic system allows for π-stacking, while its ortho, meta, and para positions enable precise steric and electronic tuning [3] [6]. Clinically, pyridine features in drugs like isoniazid (antitubercular) and ceftazidime (antibiotic), where it enhances target affinity and pharmacokinetic profiles. When hybridized with thiazole, these moieties create multifunctional architectures capable of simultaneous multipoint target engagement [3] [10].
Table 1: Clinically Approved Drugs Featuring Thiazole or Pyridine Moieties
Drug Name | Core Structure | Therapeutic Use | Key Pharmacophoric Role |
---|---|---|---|
Sulfathiazole | Thiazole | Antibacterial | DHPS enzyme inhibition |
Dasatinib | Thiazole | Anticancer (BCR-ABL) | Kinase hinge binding |
Ceftazidime | Pyridine | Antibacterial (β-lactam) | Enhanced membrane permeability |
Isoniazid | Pyridine | Antitubercular | Activation by bacterial catalase |
Ritonavir | Thiazole | Anti-HIV | HIV protease inhibition |
2-Aminothiazoles represent a historically significant subclass, first gaining prominence with sulfathiazole in the 1940s for Gram-positive bacterial infections. Their mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate synthesis [6]. The aminothiazole ring's hydrogen-bonding capacity (N-H and C2-N groups) enables strong interactions with conserved residues in the DHPS active site, providing a template for derivatization [1].
Modern antimicrobial development has focused on structurally complex 2-aminothiazole hybrids to combat resistance. For example, cefpodoxime (third-gen cephalosporin) incorporates a 2-aminothiazolyl oxime group, extending activity against β-lactamase-producing pathogens [6]. Recent research emphasizes hybrid systems like 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl] derivatives, which synergize the membrane-targeting effects of thiazoles with pyridine's ability to disrupt bacterial efflux pumps [3] [8]. This evolution reflects a strategic shift from monocyclic aminothiazoles to conjugated architectures addressing multidrug resistance (MDR) mechanisms.
Table 2: Evolution of 2-Aminothiazole-Based Anti-Infectives
Generation | Representative Compound | Structural Features | Target Pathogens |
---|---|---|---|
First (1940s) | Sulfathiazole | 2-Aminothiazole-sulfanilamide | Staphylococcus spp., Streptococcus |
Second (1980s) | Cefotaxime | 2-Aminothiazolyl-oxyimino cephalosporin | Enterobacteriaceae, Haemophilus |
Modern Hybrids | 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl] derivatives | Pyridinylthiazole-ethylamine | MRSA, MDR P. aeruginosa |
Hybridizing thiazole and pyridine leverages synergistic bioactivity. The pyridinylthiazole core in 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine enables dual mechanisms: thiazole-mediated membrane disruption and pyridine-dependent enzyme inhibition. Computational studies reveal that the sulfur atom in thiazole engages in non-bonded interactions with pyridine's nitrogen (n→σ*, 3.0–3.5 Å distance), rigidifying the scaffold into a bioactive conformation essential for target binding [3] [10]. This pre-organization enhances binding entropy by reducing the penalty associated with conformational restriction upon target engagement.
The ethylamine linker in 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine extends pharmacological utility. Its protonatable nitrogen (pKa ~9–10) permits salt formation for improved solubility, while the flexible chain accesses deep hydrophobic enzyme pockets. SAR data demonstrate that chain elongation beyond two carbons diminishes antibacterial activity, underscoring the precision required for optimal target fit [4] [8]. Hybrids like this exhibit broad-spectrum activity, including against MRSA (MIC = 1–50 µg/mL in lead compounds), by concurrently inhibiting bacterial DNA gyrase and efflux pumps [3] [6].
Table 3: Bioactivity of Pyridinylthiazole Hybrids Against Resistant Pathogens
Compound Class | MRSA MIC (µg/mL) | MDR E. coli MIC (µg/mL) | Primary Mechanism |
---|---|---|---|
Phenylthiazoles (Fluoro-subst) | 12.5 | 25.0 | Membrane depolarization |
N-Butylthiazolyl pyridines | 2.0 | 8.0 | DNA gyrase inhibition |
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine analogs | 1.0–50.0 | 4.0–64.0 | Dual: Efflux inhibition + topoisomerase IV binding |
The hybridization strategy thus addresses antimicrobial resistance by:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1